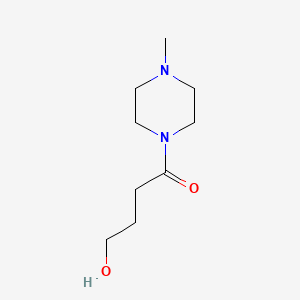
1H-Benzimidazole-5-carboxylic acid, 7-methyl-
Vue d'ensemble
Description
1H-Benzimidazole-5-carboxylic acid, 7-methyl- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 1H-Benzimidazole-5-carboxylic acid, 7-methyl- consists of a benzene ring fused to an imidazole ring, with a carboxylic acid group at the 5-position and a methyl group at the 7-position.
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been reported to exhibit antiproliferative activity on tumor cell lines , suggesting potential targets within cancer cells.
Mode of Action
Benzimidazole derivatives have been reported to exert pronounced antiproliferative activity on tumor cell lines
Biochemical Pathways
Given the reported antiproliferative activity of benzimidazole derivatives , it can be inferred that the compound may affect pathways related to cell proliferation and growth.
Result of Action
The reported antiproliferative activity of benzimidazole derivatives suggests that the compound may inhibit cell growth and proliferation.
Analyse Biochimique
Biochemical Properties
Benzimidazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities
Cellular Effects
Some benzimidazole derivatives have been found to exhibit antimicrobial activity against selected microbial species
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carboxylic acid, 7-methyl- can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by cyclization to form the benzimidazole ring. The carboxylic acid group can be introduced through subsequent reactions, such as oxidation of a methyl group at the 5-position.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves catalytic processes to enhance yield and selectivity. For example, the use of catalytic redox cycling based on cerium (IV)/cerium (III) and hydrogen peroxide has been reported for the synthesis of benzimidazoles .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole-5-carboxylic acid, 7-methyl- undergoes various chemical reactions, including:
Oxidation: The methyl group at the 7-position can be oxidized to form a carboxylic acid group.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Conversion of the methyl group to a carboxylic acid group.
Reduction: Formation of amines from nitro groups.
Substitution: Introduction of halogen atoms or other substituents onto the benzene ring.
Applications De Recherche Scientifique
1H-Benzimidazole-5-carboxylic acid, 7-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of corrosion inhibitors and other functional materials.
Comparaison Avec Des Composés Similaires
Albendazole: A benzimidazole derivative used as an anthelmintic agent.
Mebendazole: Another anthelmintic benzimidazole derivative.
Thiabendazole: Used as an antifungal and anthelmintic agent.
Uniqueness: 1H-Benzimidazole-5-carboxylic acid, 7-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 5-position and the methyl group at the 7-position allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
7-methyl-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYFGKCQFAWNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663414 | |
| Record name | 4-Methyl-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398452-96-5 | |
| Record name | 4-Methyl-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol](/img/structure/B3351703.png)
![5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B3351711.png)









![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)acetonitrile](/img/structure/B3351764.png)


